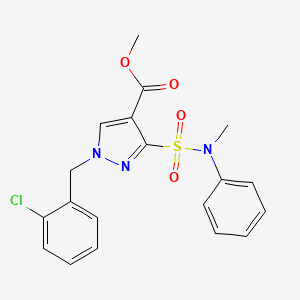

![molecular formula C12H11IN2O2S B2668837 3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole CAS No. 956783-71-4](/img/structure/B2668837.png)

3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

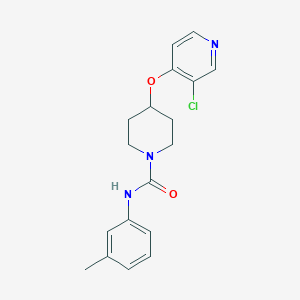

3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole is a chemical compound with the molecular formula C12H11IN2O2S . It has an average mass of 374.197 Da and a monoisotopic mass of 373.958588 Da . It is offered by various chemical suppliers.

Molecular Structure Analysis

The molecular structure of 3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole consists of a cyclopropyl group attached to a pyrazole ring, which is further substituted with a (4-iodophenyl)sulfonyl group .Physical And Chemical Properties Analysis

3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .科学的研究の応用

Synthesis and Evaluation for Antimicrobial Properties

A study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming to explore their potential as antimicrobial agents. This research highlights the versatility of compounds related to 3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole, demonstrating promising antibacterial and antifungal activities through the creation of various derivatives (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Advancements in Stereoselective Synthesis

Research into the stereoselective synthesis of alpha-alkyl cyclopropanecarbonitrile derivatives from pyrazolines, which can be related to 3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole, has shown almost quantitative yields. This method emphasizes the efficiency of generating cyclopropanes and alkylidenecyclopropanes with chiral carbon atoms, including a quaternary carbon, in a completely stereoselective manner (García Ruano, Alonso de Diego, Martín, Torrente, & Martín Castro, 2004).

Metal-Free Iodine-Catalyzed Synthesis

The metal-free, iodine-catalyzed synthesis approach for fully substituted pyrazoles, including those similar to 3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole, presents a direct method for accessing these compounds. This synthesis process forms one C-S and two C-N bonds, indicating the efficiency and broad application of this method for creating fully substituted pyrazoles with potential for further functionalization (Sun, Qiu, Zhu, Guo, Hao, Jiang, & Tu, 2015).

Bioactivity and Potential Therapeutic Applications

The synthesis of 1H-pyrazole derivatives containing an aryl sulfonate moiety, which bear structural similarities to 3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole, has been explored for their potential anti-inflammatory and antimicrobial properties. This research suggests that certain derivatives exhibit potent anti-inflammatory activities, in addition to showing effectiveness against various microbial strains (Kendre, Landge, Jadhav, & Bhusare, 2013).

特性

IUPAC Name |

3-cyclopropyl-1-(4-iodophenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGXRYWNIICNNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2668756.png)

![N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668758.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668762.png)

![N-[(1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B2668767.png)

![2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2668773.png)